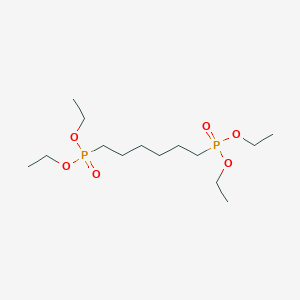

1,6-Bis(diethoxyphosphoryl)hexane

Descripción general

Descripción

The compound of interest, 1,6-Bis(diethoxyphosphoryl)hexane, is a chemical species that is part of a broader class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms and are often used in various chemical reactions due to their unique reactivity and the ability to introduce phosphorus-containing groups into other molecules.

Synthesis Analysis

The synthesis of bis(diethoxyphosphoryl) compounds can be achieved through different methods. For instance, a novel method for synthesizing bis(1-diethoxyphosphorylalkyl)amines involves the treatment of aromatic diimines with diethyl phosphite in the presence of chlorotrimethylsilane, which is a rapid and high-yielding process . Similarly, bis[aryl(diethoxyphosphoryl)methyl]amines can be synthesized from aromatic aldehydes using ammonia and diethyl phosphite with acetyl chloride as a catalyst, which also yields a high diastereo-selection . These methods demonstrate the versatility and efficiency of synthesizing bis(diethoxyphosphoryl) compounds.

Molecular Structure Analysis

The molecular structure of bis(diethoxyphosphoryl) compounds and their derivatives can be complex, with significant steric hindrance around the phosphorus atoms. For example, the molecular structures of certain bis(phosphoryl)benzene derivatives have been investigated using X-ray crystallography, revealing unusually large bond angles around the phosphorus atoms . This suggests that similar bis(diethoxyphosphoryl) compounds may also exhibit unique structural features that could influence their reactivity and physical properties.

Chemical Reactions Analysis

Bis(diethoxyphosphoryl) compounds can participate in various chemical reactions. The dehydrogenation of 1,6-bis(diphenylphosphino)hexane by rhodium(I) and iridium(I) complexes is an example of a reaction involving a related bis(phosphino) compound, which results in the formation of complexes with different ligands10. Although this reaction does not directly involve 1,6-Bis(diethoxyphosphoryl)hexane, it provides insight into the types of reactions that bis(phosphoryl) compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(diethoxyphosphoryl) compounds are influenced by their molecular structure. For instance, the liquid crystalline properties of certain bis(phenoxy)hexanes have been studied, showing that the length of terminal alkoxy groups affects their phase behavior, with some compounds exhibiting nematic or smectic A phases . Additionally, the redox properties of bis(diphosphene) compounds with bis(4-methoxyphenyl)amino groups as redox sites have been explored, indicating that the introduction of amino groups can lead to a red shift in the UV/VIS spectrum . These studies suggest that bis(diethoxyphosphoryl) compounds may also display unique physical and chemical properties that could be tailored for specific applications.

Aplicaciones Científicas De Investigación

Polymerization and Material Science Applications

Polymerization Reactivity and Applications in Dental Materials : Phosphorus-containing dienes, including compounds structurally related to 1,6-Bis(diethoxyphosphoryl)hexane, have been studied for their polymerization rates and potential applications in dental materials. Their solubility in water and ethanol, alongside their interaction with hydroxyapatite, suggests utility in dental applications due to etching properties (Albayrak et al., 2007).

Influence on Polymer Properties : The introduction of diethoxyphosphoryl groups into polymers has been shown to significantly affect their properties, such as solubility and polymerization behavior, which could be crucial for developing new materials with specific characteristics (Loy et al., 2013).

Organic Synthesis and Chemical Reactivity

Halochromism and Fluorescent Properties : The synthesis of new quinoxaline fluorescent dyes with groups of different electron-donating abilities, including those derived from diethoxyphosphoryl compounds, demonstrates their utility in developing new materials with tunable optical properties (Jaung, 2006).

Stable Coordination Networks : Studies on copper(II) porphyrins substituted with diethoxyphosphoryl groups have shown the ability to form stable 2D coordination networks, which are unusual for copper(II) porphyrins. This highlights their potential in creating novel materials with specific coordination structures (Sinelshchikova et al., 2013).

Synthesis and Chemical Methodologies

Synthetic Methodologies : Research has developed efficient methods for synthesizing compounds with diethoxyphosphoryl groups, demonstrating their versatility in organic synthesis. These methodologies provide access to various chemical structures with potential applications in different scientific fields (Kaboudin & Jafari, 2007).

Bis(phosphonate) Compounds : The synthesis of new symmetrical bis-phosphonates of acyclic nucleosides showcases another facet of phosphorus chemistry. These compounds, though not biologically active in tested domains, underscore the potential for creating novel acyclic nucleoside phosphonates (Vrbovská et al., 2006).

Propiedades

IUPAC Name |

1,6-bis(diethoxyphosphoryl)hexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32O6P2/c1-5-17-21(15,18-6-2)13-11-9-10-12-14-22(16,19-7-3)20-8-4/h5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUQGLDSIBJREL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCP(=O)(OCC)OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32O6P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277626 | |

| Record name | tetraethyl hexane-1,6-diylbis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Bis(diethoxyphosphoryl)hexane | |

CAS RN |

5391-92-4 | |

| Record name | P,P,P′,P′-Tetraethyl P,P′-1,6-hexanediylbis[phosphonate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5391-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 3228 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC3228 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetraethyl hexane-1,6-diylbis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

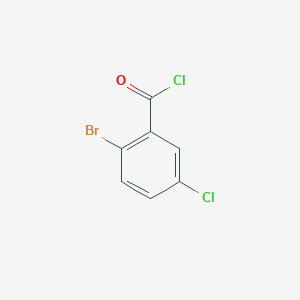

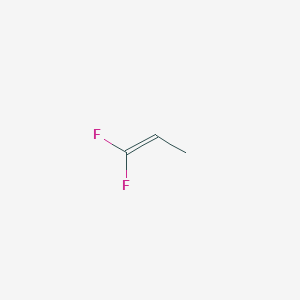

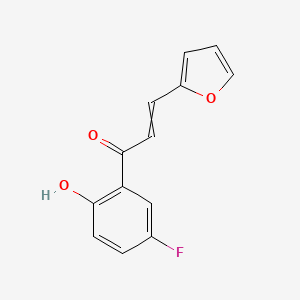

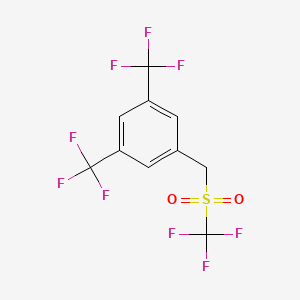

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031508.png)

![4-[1,1,2,2-Tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B3031522.png)

![2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol](/img/structure/B3031526.png)